

Technical Guide: History and Discovery of 3-Substituted Indolin-2-one Compounds

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one

CAS No.: 111474-74-9

Cat. No.: B169130

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Executive Summary

The 3-substituted indolin-2-one (oxindole) scaffold represents one of the most successful pharmacophores in modern oncology and fibrotic disease therapeutics. Originally derived from the synthetic dye industry, this privileged structure underwent a renaissance in the 1990s when it was identified as a potent ATP-mimetic capable of inhibiting receptor tyrosine kinases (RTKs).

This guide provides a comprehensive technical analysis of the scaffold's evolution—from the early discovery of SU5416 (Semaxanib) to the blockbuster success of Sunitinib (Sutent) and Nintedanib (Ofev). It details the synthetic methodologies (primarily Knoevenagel condensation and enol ether displacement), critical Structure-Activity Relationships (SAR), and the latest advancements in targeted protein degradation (PROTACs).

Historical Genesis: From Isatin to Kinase Inhibition

The history of the indolin-2-one scaffold is rooted in the chemistry of Isatin (1H-indole-2,3-dione), first isolated by Erdmann and Laurent in 1841 as an oxidation product of indigo dye. For over a century, 3-substituted indolin-2-ones were primarily explored as synthetic dyes (e.g., Indirubin).

The paradigm shift occurred in the late 20th century with the realization that the oxindole core possesses hydrogen-bond donor/acceptor motifs (C=O and N-H) that mimic the adenine ring of

ATP. This structural mimicry allows the scaffold to dock effectively into the hinge region of the ATP-binding pocket of protein kinases.

The Pivotal Shift: SUGEN and the Discovery of SU5416

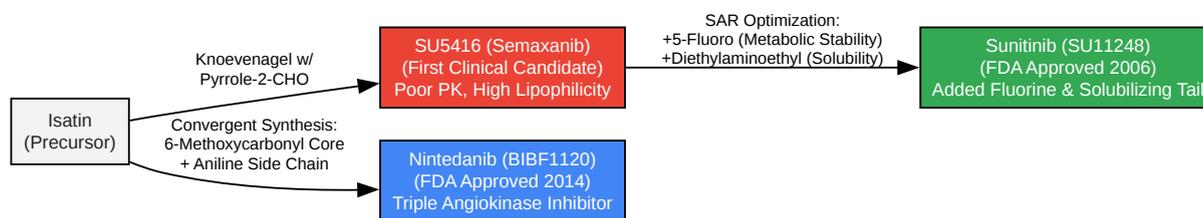
In the mid-1990s, SUGEN (later acquired by Pfizer) launched a high-throughput screening campaign targeting the Flk-1/KDR receptor (VEGFR2), a key driver of tumor angiogenesis.

- The Hit: The screen identified 3-heteroaryl-indolin-2-ones as potent hits.^{[1][2]}
- The Lead: SU5416 (Semaxanib) emerged as the first clinical candidate. It demonstrated potent inhibition of VEGFR2 but failed in Phase III trials for colorectal cancer due to limited efficacy and poor pharmacokinetic (PK) properties (high lipophilicity, short half-life).
- The Lesson: While SU5416 failed, it validated the scaffold and the anti-angiogenesis hypothesis, paving the way for "second-generation" analogues with improved physicochemical properties.

Structural Evolution & SAR

The transition from SU5416 to approved drugs involved rigorous optimization of the substituent at the C-3 position. The general SAR logic is defined by three regions:

- The Hinge Binder (Oxindole Core): The lactam NH and C=O form critical hydrogen bonds with the kinase hinge region (e.g., Glu817 and Cys919 in VEGFR2).
- The Linker (C-3 Double Bond): The double bond (typically Z-isomer) provides rigidity, orienting the distal ring into the hydrophobic pocket.
- The Tail (3-Substituent): This region extends into the solvent-exposed area or specific hydrophobic pockets, determining selectivity and PK properties.



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Figure 1: Evolutionary trajectory of 3-substituted indolin-2-one kinase inhibitors.

Case Studies: Approved Therapeutics

Sunitinib (Sutent)

- Target Profile: Multi-targeted TKI (VEGFR1-3, PDGFR, KIT, FLT3).
- Indication: Renal Cell Carcinoma (RCC), GIST.[3]
- Chemical Innovation:
 - 5-Fluoro substitution: Increases metabolic stability and acidity of the NH, strengthening hinge binding.
 - Diethylaminoethyl tail: Drastically improves water solubility and oral bioavailability compared to SU5416.

Nintedanib (Ofev)

- Target Profile: Triple angiokinase inhibitor (VEGFR, FGFR, PDGFR).
- Indication: Idiopathic Pulmonary Fibrosis (IPF), NSCLC.
- Chemical Innovation:
 - Unlike Sunitinib's pyrrole, Nintedanib features a complex aniline-based side chain linked via a methyldene bridge.

- The 6-methoxycarbonyl group on the oxindole core is unique and critical for its specific binding orientation.

Comparative Data Table:

| Feature | SU5416 (Semaxanib) | Sunitinib (Sutent) | Nintedanib (Ofev) |
|-----------------|--------------------------|-----------------------------------|---------------------------------|
| Core Scaffold | Indolin-2-one | 5-Fluoro-indolin-2-one | 6-Methoxycarbonyl-indolin-2-one |
| 3-Substituent | 3,5-dimethylpyrrole | Substituted pyrrole w/ basic tail | Substituted aniline |
| Key Targets | VEGFR2 | VEGFR, PDGFR, KIT | VEGFR, FGFR, PDGFR |
| Bioavailability | Poor (IV formulation) | Good (Oral) | Good (Oral) |
| Status | Discontinued (Phase III) | Approved (2006) | Approved (2014) |

Synthetic Methodologies

The construction of these molecules relies heavily on condensation chemistry. Two primary pathways are employed: the classical Knoevenagel Condensation and the Enol Ether Displacement method (used for Nintedanib).

Protocol A: Classical Knoevenagel Condensation (Sunitinib Route)

This method involves the reaction of an oxindole with an aldehyde in the presence of a base.

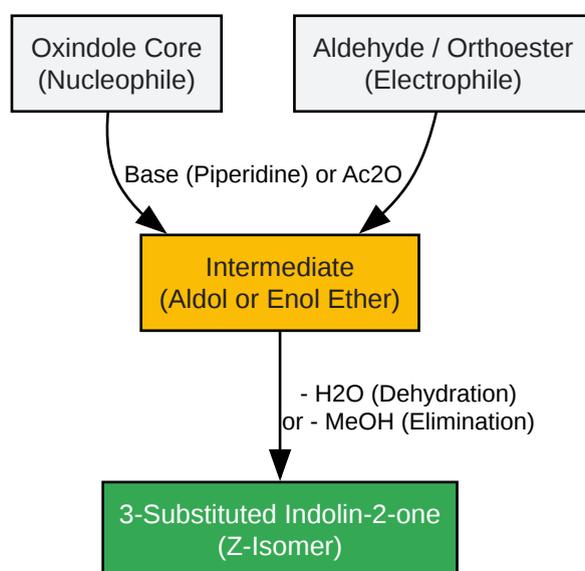
- Reagents: Oxindole derivative, Heteroaryl-aldehyde, Piperidine (catalyst), Ethanol/Methanol.
- Mechanism: Base-catalyzed deprotonation of the oxindole C-3 position forms an enolate, which attacks the aldehyde. Dehydration (loss of water) yields the exocyclic double bond.

- **Selectivity:** Thermodynamically favors the Z-isomer, which is stabilized by an intramolecular hydrogen bond between the oxindole C=O and the NH of the pyrrole (in Sunitinib).

Protocol B: Enol Ether Displacement (Nintedanib Route)

Nintedanib synthesis utilizes a more complex convergent route to install the aniline side chain.

- **Activation:** The 6-methoxycarbonyl-oxindole is treated with trimethyl orthobenzoate and acetic anhydride. This forms an intermediate enol ether (O-methyl) at the C-3 position.
- **Displacement:** The activated enol ether reacts with the specific aniline derivative. The aniline nitrogen displaces the methoxy group via an addition-elimination mechanism.



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Figure 2: General mechanism for the synthesis of 3-substituted indolin-2-ones.

Future Directions: PROTACs and Beyond

The indolin-2-one scaffold is now evolving beyond simple inhibition into Targeted Protein Degradation (TPD).

- **PROTACs (Proteolysis Targeting Chimeras):** Researchers are leveraging the high affinity of Sunitinib-like scaffolds to design PROTACs. For example, HL435 is a heterobifunctional molecule where a Sunitinib derivative (warhead) is linked to a Thalidomide analog (E3 ligase

recruiter). This induces the ubiquitination and subsequent proteasomal degradation of VEGFR2, offering a mechanism to overcome resistance to traditional TKIs.

- Covalent Inhibitors: New research explores modifying the scaffold to include electrophilic "warheads" (e.g., acrylamides) that can form covalent bonds with non-catalytic cysteines in the kinase pocket, ensuring irreversible inhibition.

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Sources

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